molecular formula C11H16N2O B13127354 N-(pentan-2-yl)picolinamide

N-(pentan-2-yl)picolinamide

Cat. No.: B13127354
M. Wt: 192.26 g/mol
InChI Key: GOFFWSVWOZUBEJ-UHFFFAOYSA-N
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Description

N-(pentan-2-yl)picolinamide is an organic compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pentan-2-yl)picolinamide can be synthesized through a series of chemical reactions starting from commercially available 2-pyridinecarboxylic acid. One common method involves the reaction of 2-pyridinecarboxylic acid with pentan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pentan-2-yl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)picolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pentan-2-yl)picolinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other picolinamides, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-pentan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H16N2O/c1-3-6-9(2)13-11(14)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3,(H,13,14)

InChI Key

GOFFWSVWOZUBEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=N1

Origin of Product

United States

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